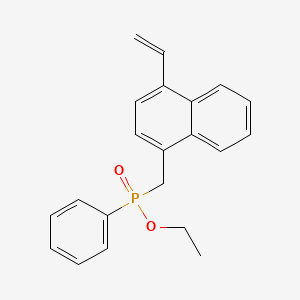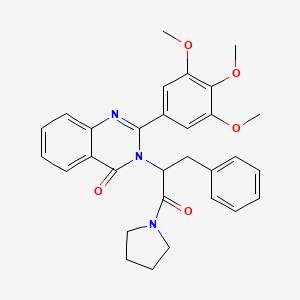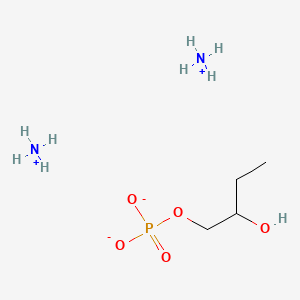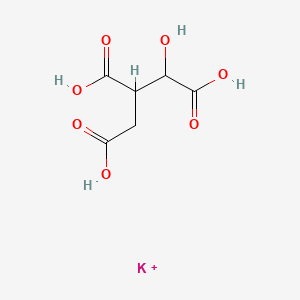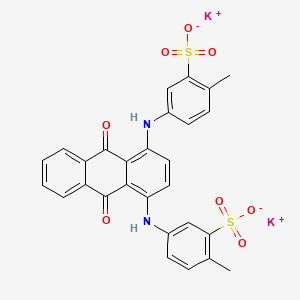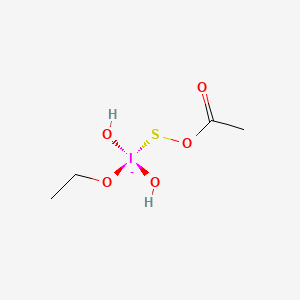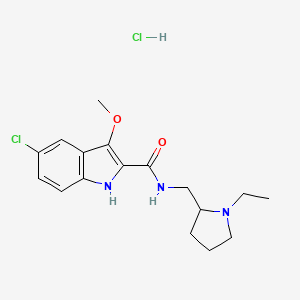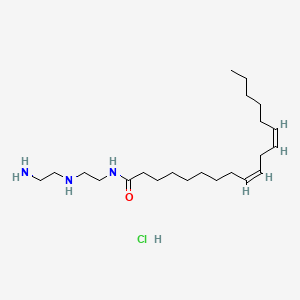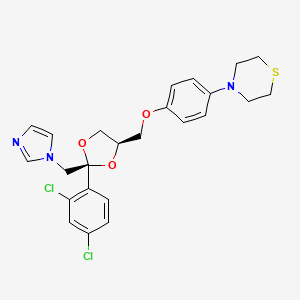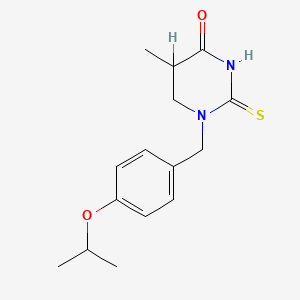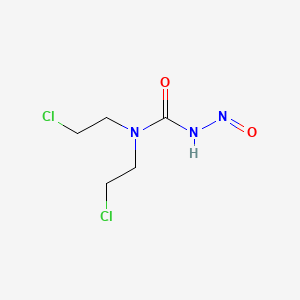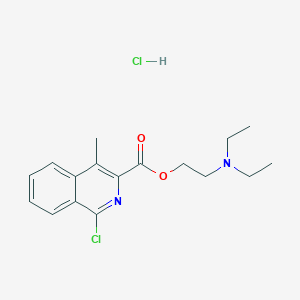
3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoquinoline core, a carboxylic acid group, and a diethylaminoethyl ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride typically involves multiple steps. One common method includes the esterification of 3-Isoquinolinecarboxylic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting ester is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 1-position of the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride
- 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(ethylamino)ethyl ester, monohydrochloride
Uniqueness
Compared to similar compounds, 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride exhibits unique properties due to the presence of the diethylaminoethyl ester moiety. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
89928-60-9 |
|---|---|
分子式 |
C17H22Cl2N2O2 |
分子量 |
357.3 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 1-chloro-4-methylisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21ClN2O2.ClH/c1-4-20(5-2)10-11-22-17(21)15-12(3)13-8-6-7-9-14(13)16(18)19-15;/h6-9H,4-5,10-11H2,1-3H3;1H |
InChIキー |
DDKDQQSVNTUXSY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


